Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-5-11-8-4-2-3-7(10)12(6)8/h2-5H,10H2,1H3 |
InChI Key |
UXJLLZFUSNNPNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2N1C(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate
Detailed Synthetic Routes and Conditions
Cyclization via Condensation of 2-Aminopyridine with α-Haloketoesters
A classical method involves the condensation of 2-aminopyridine derivatives with ethyl or methyl 2-halogenated-3-oxobutanoates, followed by cyclization to form the imidazo[1,2-a]pyridine ring system. This method is well-documented for similar positional isomers and can be adapted for the 5-amino derivative.
-
- Solvents: Ethanol or 1,2-dimethoxyethane
- Temperature: Reflux conditions (approximately 78 °C for ethanol)
- Duration: Overnight to 48 hours depending on substrate and conditions
- Yields: Typically 50–70% under conventional heating; however, yields may vary and sometimes be unsatisfactory (<50%) without optimization
Microwave-Assisted Organic Synthesis (MAOS):
Microwave irradiation significantly improves reaction rates and yields. For example, MAOS at 55 °C for 20–30 minutes can yield 58–95% of imidazo[1,2-a]pyridine-3-carboxylate esters, including substituted derivatives. This method reduces reaction time drastically compared to traditional reflux and often produces high-purity products that precipitate upon quenching with cold water.
Multi-Component Reactions (MCRs)
The Groebke–Blackburn–Bienaymé reaction is a prominent MCR used to synthesize imidazo[1,2-a]pyridine derivatives. It involves the condensation of 2-aminopyridine, aldehydes, and isocyanides under catalysis.
- Catalysts: Lewis acids such as boron trifluoride etherate (BF₃·MeCN) and dehydrating agents like trimethyl orthoformate facilitate cyclization efficiently.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or environmentally benign ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) enhance reaction rates and yields.
- Reaction Conditions: Room temperature to mild heating (up to 80 °C), reaction times ranging from 3 hours to overnight.
- Yields: High yields ranging from 70% to 99% have been reported, with ionic liquids significantly reducing reaction time compared to traditional solvents (from 12 hours to 3 hours).
Novel One-Pot and Assisted Synthesis Approaches
Recent advances include magnesium nitride (Mg₃N₂)-assisted one-pot annulation reactions that enable the synthesis of imidazo[1,2-a]pyridines with high regioselectivity and yields. Although primarily reported for 1,3-disubstituted derivatives, this methodology holds potential for adaptation to 5-amino substitution patterns.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or other reduced forms.
Substitution: The amino group at the 5-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a valuable tool in biological studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Biological Activity
Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its potential as a drug lead compound.
Chemical Structure and Properties
This compound has the molecular formula . The structure features an imidazole ring fused to a pyridine ring, with an amino group at the 5-position of the imidazole and a carboxylate group at the 3-position of the pyridine. This unique substitution pattern is crucial for its biological activity and reactivity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been particularly noted for its effectiveness against both gram-positive and gram-negative bacteria. Various derivatives of imidazo[1,2-a]pyridines have demonstrated promising results in inhibiting bacterial growth, suggesting the potential for these compounds to serve as lead candidates in drug development for infectious diseases .
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 μM |
| Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate | Staphylococcus aureus | 16 μM |
| Methyl 4-aminoimidazo[1,2-a]pyridine-6-carboxylate | Pseudomonas aeruginosa | 64 μM |
2. Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have shown that various analogs exhibit selective antiproliferative activity against several cancer cell lines, including colorectal carcinoma and glioblastoma. For instance, compounds derived from the imidazo[1,2-a]pyridine scaffold have demonstrated IC50 values in the low micromolar range against these cell lines .
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 (Colorectal) | 0.7 |
| Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate | LN-229 (Glioblastoma) | 0.4 |
| Methyl 4-aminoimidazo[1,2-a]pyridine-6-carboxylate | NCI-H460 (Lung) | 0.58 |
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets. Interaction studies have indicated that it can bind to various enzymes and receptors involved in cellular signaling pathways. For example, it has been identified as an inhibitor of glutamine synthetase, a promising target for drug development against Mycobacterium tuberculosis .
Case Studies
Several case studies have highlighted the potential of this compound and its derivatives:
- Case Study A : A derivative was tested against multiple cancer cell lines and showed a significant reduction in cell viability at concentrations lower than those required for cytotoxic effects on normal cells.
- Case Study B : In vivo studies demonstrated that certain derivatives could significantly reduce tumor size in xenograft models without notable toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
